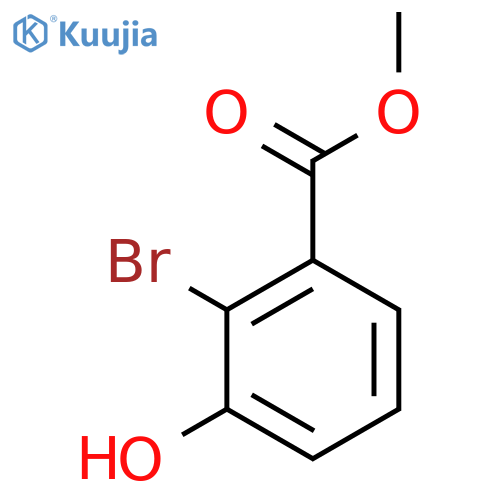

Cas no 1260783-82-1 (Methyl 2-bromo-3-hydroxybenzoate)

1260783-82-1 structure

商品名:Methyl 2-bromo-3-hydroxybenzoate

CAS番号:1260783-82-1

MF:C8H7BrO3

メガワット:231.043381929398

MDL:MFCD10566795

CID:4761137

Methyl 2-bromo-3-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-bromo-3-hydroxybenzoate

- Methyl 2-bromo-3-hydroxybenzoate

-

- MDL: MFCD10566795

- インチ: 1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3

- InChIKey: ASHUCZPMZTUROZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1C(=O)OC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 46.5

Methyl 2-bromo-3-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB542528-1 g |

Methyl 2-bromo-3-hydroxybenzoate; . |

1260783-82-1 | 1g |

€611.70 | 2023-04-14 | ||

| Aaron | AR01PQZB-5g |

Benzoic acid, 2-bromo-3-hydroxy-, methyl ester |

1260783-82-1 | 97% | 5g |

$1195.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS305-1g |

methyl 2-bromo-3-hydroxybenzoate |

1260783-82-1 | 95% | 1g |

¥2363.0 | 2024-04-25 | |

| 1PlusChem | 1P01PQQZ-5g |

Benzoic acid, 2-bromo-3-hydroxy-, methyl ester |

1260783-82-1 | 95% | 5g |

$1168.00 | 2024-07-09 | |

| Ambeed | A525012-100mg |

Methyl 2-bromo-3-hydroxybenzoate |

1260783-82-1 | 97% | 100mg |

$87.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270262-5g |

Methyl 2-bromo-3-hydroxybenzoate |

1260783-82-1 | 97% | 5g |

¥8332.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197173A-1g |

Methyl 2-bromo-3-hydroxybenzoate |

1260783-82-1 | 0.97 | 1g |

¥4258.8 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1212867-5g |

methyl 2-bromo-3-hydroxybenzoate |

1260783-82-1 | 95% | 5g |

$1300 | 2025-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197173A-100mg |

Methyl 2-bromo-3-hydroxybenzoate |

1260783-82-1 | 0.97 | 100mg |

¥928.8 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1101106-2g |

methyl 2-bromo-3-hydroxybenzoate |

1260783-82-1 | 95% | 2g |

$785 | 2025-02-21 |

Methyl 2-bromo-3-hydroxybenzoate 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1260783-82-1 (Methyl 2-bromo-3-hydroxybenzoate) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260783-82-1)Methyl 2-bromo-3-hydroxybenzoate

清らかである:99%/99%

はかる:1g/5g

価格 ($):364.0/1282.0